Cas no 1803818-39-4 (Ethyl 5-fluoro-2-iodopyridine-3-acetate)

Ethyl 5-fluoro-2-iodopyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-fluoro-2-iodopyridine-3-acetate
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- インチ: 1S/C9H9FINO2/c1-2-14-8(13)4-6-3-7(10)5-12-9(6)11/h3,5H,2,4H2,1H3
- InChIKey: FQMIFCHPNWQGLQ-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC(=CN=1)F)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 39.2
Ethyl 5-fluoro-2-iodopyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006318-500mg |
Ethyl 5-fluoro-2-iodopyridine-3-acetate |
1803818-39-4 | 95% | 500mg |
$1,802.95 | 2022-04-02 | |
Alichem | A029006318-1g |
Ethyl 5-fluoro-2-iodopyridine-3-acetate |
1803818-39-4 | 95% | 1g |
$2,895.00 | 2022-04-02 | |
Alichem | A029006318-250mg |
Ethyl 5-fluoro-2-iodopyridine-3-acetate |
1803818-39-4 | 95% | 250mg |
$1,038.80 | 2022-04-02 |
Ethyl 5-fluoro-2-iodopyridine-3-acetate 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Ethyl 5-fluoro-2-iodopyridine-3-acetateに関する追加情報
Ethyl 5-fluoro-2-iodopyridine-3-acetate (CAS No. 1803818-39-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-fluoro-2-iodopyridine-3-acetate (CAS No. 1803818-39-4) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its unique structural and chemical properties, has garnered significant attention in recent years due to its versatility and efficacy in synthetic chemistry. The presence of both fluorine and iodine substituents on the pyridine ring endows it with distinct reactivity, making it an indispensable building block for medicinal chemists.
The compound's structure, featuring an acetate moiety at the 3-position and an iodine atom at the 2-position, alongside a fluorine atom at the 5-position, contributes to its broad applicability in drug discovery. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, is particularly crucial in modern drug design. Meanwhile, the iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These attributes have positioned Ethyl 5-fluoro-2-iodopyridine-3-acetate as a cornerstone in the synthesis of various bioactive molecules.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The demand for innovative intermediates like Ethyl 5-fluoro-2-iodopyridine-3-acetate has consequently increased exponentially. For instance, studies have demonstrated its utility in constructing kinase inhibitors, which are pivotal in oncology research. The pyridine scaffold is a common motif in many kinase inhibitors due to its ability to mimic ATP binding pockets. By incorporating fluorinated and halogenated pyridines, researchers can fine-tune the pharmacokinetic properties of their leads.
Moreover, the pharmaceutical industry has shown keen interest in developing drugs with improved pharmacological profiles. The incorporation of fluorine into drug molecules often leads to enhanced bioavailability and reduced susceptibility to metabolic degradation. This has prompted numerous investigations into fluorinated pyridines as pharmacophores. Notably, Ethyl 5-fluoro-2-iodopyridine-3-acetate has been employed in synthesizing novel antiviral agents. The fluoro group's ability to modulate electronic properties and binding interactions has been leveraged to develop compounds with potent antiviral activity against emerging pathogens.
The synthesis of Ethyl 5-fluoro-2-iodopyridine-3-acetate typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic methodologies have been developed to optimize yield and purity while minimizing hazardous byproducts. For instance, palladium-catalyzed cross-coupling reactions have been widely adopted to introduce the iodine and fluoro substituents efficiently. These methods not only enhance synthetic efficiency but also align with green chemistry principles by reducing waste generation.
In addition to its role in drug development, Ethyl 5-fluoro-2-iodopyridine-3-acetate has found applications in materials science and agrochemical research. Its unique structural features make it a suitable candidate for designing advanced materials with tailored electronic properties. Furthermore, fluorinated pyridines are increasingly being explored as key components in next-generation pesticides due to their improved efficacy and environmental compatibility.
The growing body of literature underscores the importance of intermediates like Ethyl 5-fluoro-2-iodopyridine-3-acetate in driving innovation across multiple scientific disciplines. As research continues to uncover new therapeutic targets and synthetic strategies, the demand for high-quality intermediates such as this compound is expected to rise further. Collaborative efforts between academia and industry are essential to ensure a steady supply of these critical reagents while maintaining stringent quality control measures.
In conclusion, Ethyl 5-fluoro-2-iodopyridine-3-acetate (CAS No. 1803818-39-4) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and broad applicability make it an indispensable tool for medicinal chemists striving to develop next-generation therapeutics. As research progresses, this compound will undoubtedly continue to play a pivotal role in advancing drug discovery efforts worldwide.
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